

Comparative Guide: Structure-Activity Relationship of Methylated Nicotinic Acids

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Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylnicotinic acid

CAS No.: 65515-37-9

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Executive Summary

This technical guide analyzes the pharmacological divergence between Nicotinic Acid (NA) and its methylated derivatives, specifically Trigonelline (N-methylnicotinic acid) and 1-Methylnicotinamide (MNA).[1] While Nicotinic Acid is the gold standard for GPR109A-mediated lipid lowering, methylation acts as a "molecular switch" that abolishes this affinity, thereby eliminating the cutaneous flushing side effect while activating distinct anti-inflammatory and metabolic pathways. This guide provides the structural logic, experimental validation, and comparative data necessary for researchers investigating NAD+ precursors and non-flushing niacin mimetics.

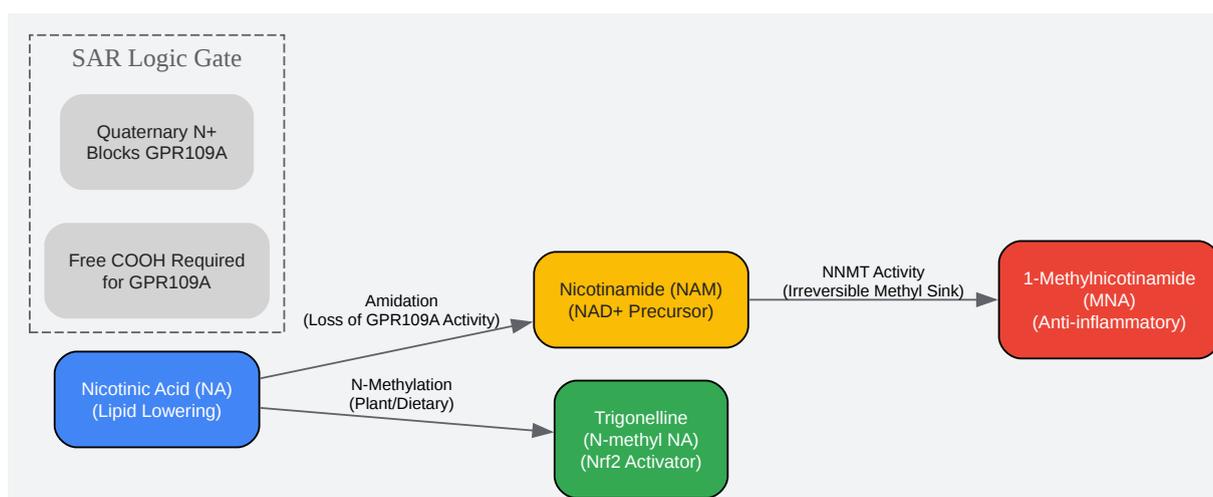
Part 1: The Chemical Space & Structural Logic

The biological activity of nicotinic acid derivatives is dictated by two structural features: the C3-Carboxyl group (essential for GPR109A binding) and the Pyridine Nitrogen (site of methylation/quaternization).

1.1 The Methylation Switch

Methylation alters the molecule's charge state and steric profile, shifting its pharmacological target from cell-surface GPCRs (GPR109A) to intracellular enzymes (NNMT) and nuclear factors (Nrf2).

- Nicotinic Acid (NA): Anionic/Zwitterionic. High affinity for GPR109A.
- Trigonelline (N-methyl NA): Zwitterionic (betaine). Steric bulk at the nitrogen prevents GPR109A binding.
- 1-Methylnicotinamide (MNA): Cationic. Amide modification + N-methylation completely removes GPR109A affinity but introduces anti-thrombotic activity.



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Figure 1: Metabolic and structural relationship between Nicotinic Acid and its methylated forms. Methylation generally abolishes GPR109A affinity.

Part 2: Receptor Pharmacology (GPR109A/HCAR2)[2]

The primary therapeutic target for Nicotinic Acid is GPR109A (HCAR2), a Gi-coupled receptor expressed on adipocytes and immune cells.

2.1 The "Acidic Head" Hypothesis

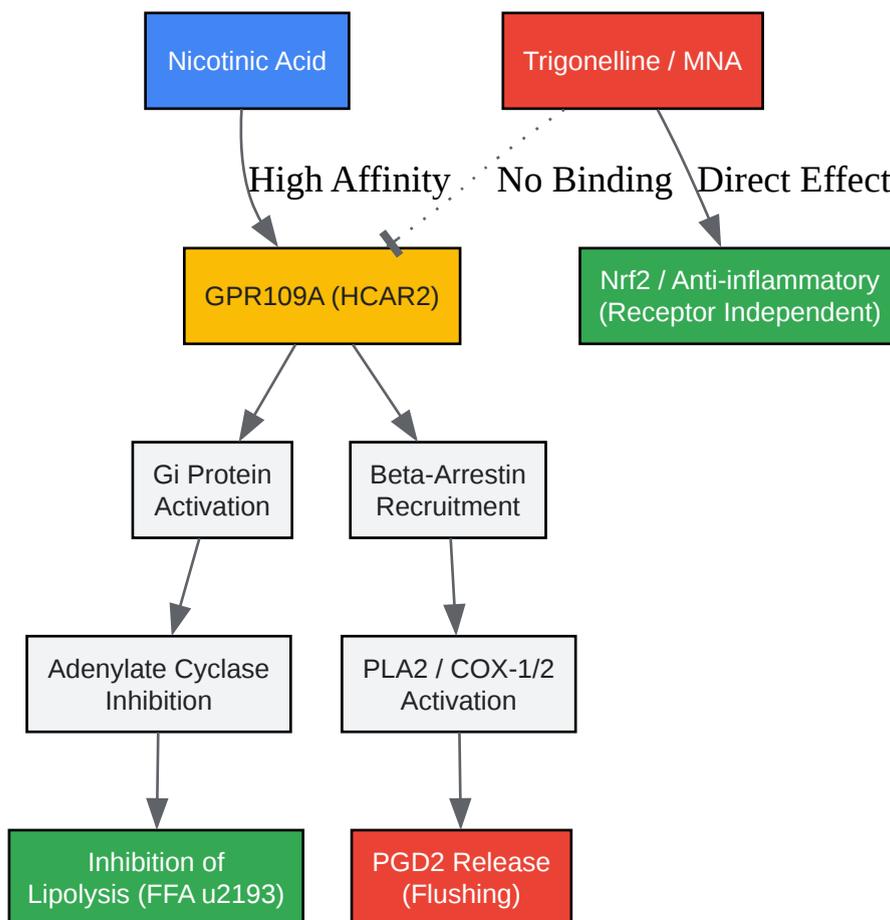
Experimental data confirms that a free carboxyl group at the C3 position is non-negotiable for high-affinity binding to the arginine residue (Arg111) in the GPR109A binding pocket.

- Nicotinic Acid:
 - . Potent inhibition of cAMP.[2]
- Trigonelline:
 - . The N-methyl group creates a steric clash and alters the electrostatic potential required for the salt bridge interaction.
- MNA: Inactive.[1] The amide group replaces the carboxyl, removing the negative charge essential for receptor docking.

2.2 Signaling Divergence

Because methylated forms do not activate GPR109A, they bypass the

-arrestin-1 pathway responsible for the cutaneous flushing (prostaglandin D2 release) associated with high-dose niacin therapy.



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Figure 2: Signaling divergence. Methylated forms (Red) bypass the GPR109A-mediated flushing pathway entirely.

Part 3: Comparative Performance Data

The following data consolidates findings from GPR109A binding assays and metabolic profiling.

Feature	Nicotinic Acid (NA)	Trigonelline (N-Me-NA)	1-Methylnicotinamide (MNA)
Primary Target	GPR109A (Agonist)	Nrf2 (Activator) / NAD+ Pool	COX-2 / Endothelium
GPR109A Affinity ()	~0.1 M	> 1000 M (Inactive)	Inactive
Lipid Lowering	Potent (via Lipolysis inhibition)	Weak / Indirect	None
Flushing Side Effect	Severe (PGD2 mediated)	Absent	Absent
Anti-inflammatory	Yes (GPR109A dependent)	Yes (Nrf2 dependent)	Yes (Prostacyclin mediated)
Bioavailability	High (Rapid absorption)	High (Excreted unchanged)	Metabolite (Renal excretion)

Key Insight: Researchers seeking anti-inflammatory effects without lipid modulation or flushing should prioritize MNA. Researchers aiming for NAD+ boosting with mild metabolic benefits should prioritize Trigonelline.

Part 4: Experimental Protocols

4.1 Protocol A: GPR109A Functional Assay (cAMP Inhibition)

Objective: To verify if a methylated derivative retains GPR109A activity. Principle: GPR109A is Gi-coupled.[2][3][4] Agonists will inhibit Forskolin-stimulated cAMP production.

- Cell Line: CHO-K1 or HEK293 stably transfected with human GPR109A (HCAR2).
- Reagents:
 - Forskolin (10 M) to stimulate cAMP.
 - IBMX (0.5 mM) to inhibit phosphodiesterase.
 - Test compounds: NA (Positive Control), Trigonelline, MNA.
- Workflow:
 - Seed cells at 5,000 cells/well in 384-well plates.
 - Incubate with test compounds + Forskolin/IBMX for 30 minutes at 37°C.
 - Detection: Use a TR-FRET cAMP immunoassay (e.g., HTRF or Lance Ultra).
 - Analysis: Plot dose-response curves. NA should show a sigmoidal decrease in cAMP. Inactive methylated forms will show a flat line (cAMP remains high).

4.2 Protocol B: NNMT Activity Assay (Methylation Efficiency)

Objective: To measure the conversion of Nicotinamide to MNA (relevant for epigenetic studies).

- Enzyme Source: Recombinant human NNMT or liver homogenate.
- Substrates: Nicotinamide (NAM) and S-adenosylmethionine (SAM).[5]
- Workflow:
 - Mix Buffer (50 mM Tris, pH 8.0, 1 mM DTT) with NAM (variable conc) and SAM (fixed).
 - Initiate reaction with NNMT enzyme. Incubate 30 min at 37°C.

- Quenching: Stop reaction with 100

L acetonitrile.

- Detection: HPLC-fluorescence. MNA is highly fluorescent after derivatization with acetophenone, or naturally fluorescent under specific UV conditions.
- Readout: Quantify MNA production peak area vs. standard curve.

Part 5: References

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